4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline
Description
4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline (hereafter referred to as BD) is a benzimidazole-based fluorescent probe designed for ratiometric pH sensing. Its structure features a benzimidazole moiety linked via a vinyl group to a dimethylaniline group. This design enables dual absorption/emission properties, with the benzimidazole acting as a pH-sensitive unit and the dimethylaniline serving as a fluorophore. BD exhibits a pKa of 4.73, making it ideal for monitoring lysosomal pH (4.0–5.5) in biological systems . Applications include real-time tracking of autophagy and anticounterfeiting due to its photostability, reversibility, and low cytotoxicity .
Properties
CAS No. |
2562-90-5 |
|---|---|
Molecular Formula |
C17H17N3 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H17N3/c1-20(2)14-10-7-13(8-11-14)9-12-17-18-15-5-3-4-6-16(15)19-17/h3-12H,1-2H3,(H,18,19)/b12-9+ |
InChI Key |
ZHBJCFQXAJXKAC-FMIVXFBMSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline typically involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetaldehyde with N,N-dimethylaniline in the presence of a base. The reaction is carried out under reflux conditions, often using ethanol as a solvent. The mixture is heated until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline involves its interaction with various molecular targets. In medicinal applications, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
BD’s structural analogues vary in substituents, linker groups, or aromatic systems, leading to distinct photophysical and biochemical properties. Below is a comparative analysis:
Key Differences and Implications
- C4-Cl’s chloro group further red-shifts emission, expanding its utility in deeper-tissue imaging .
- Linker Modifications : BD’s vinyl group enables extended conjugation, critical for its large Stokes shift (130 nm), whereas saturated linkers (e.g., dihydro-benzimidazole in ) reduce fluorescence quantum yield.
Computational and Experimental Insights
- BD’s Geometry : Density functional theory (DFT) studies confirm optimal planarity between benzimidazole and dimethylaniline, facilitating intramolecular charge transfer (ICT) . This aligns with its ratiometric fluorescence.
- Thermodynamic Stability : BD’s solvation-free energy (−45.2 kcal/mol, PCM model) suggests moderate solubility in polar media, outperforming diphenylaniline derivatives .
- Vibrational Spectra : BD’s IR bands (e.g., N–H stretch at 3074 cm⁻¹) match computational predictions, validating its protonation-dependent spectral shifts .
Biological Activity
4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline, a compound featuring a benzimidazole moiety linked to a dimethylaniline structure, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its antibacterial and antitumor activities, as well as its mechanisms of action.
Chemical Structure
The chemical formula for this compound is . The structural characteristics contribute to its biological activity, particularly through interactions with biological macromolecules.
Antibacterial Activity
Research indicates that compounds with a benzimidazole scaffold often exhibit significant antibacterial properties. A study evaluating various benzimidazole derivatives found that those similar to this compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were measured using the broth microdilution method, revealing effective antibacterial activity compared to standard antibiotics:
| Compound | MIC (μg/ml) | Bacterial Strain |
|---|---|---|
| This compound | TBD | S. aureus |
| Standard Antibiotic (Ampicillin) | 100 | S. aureus |
| Standard Antibiotic (Ciprofloxacin) | 25 | E. coli |
Antitumor Activity
The compound's antitumor potential has been evaluated in various cancer cell lines. In vitro studies demonstrated that it exhibited significant cytotoxicity against multiple tumor cell lines, with IC50 values indicating effective concentration ranges:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| HCC827 | 6.26 ± 0.33 | 2D Assay |
| NCI-H358 | 6.48 ± 0.11 | 2D Assay |
| HCC827 | 20.46 ± 8.63 | 3D Assay |
| NCI-H358 | 16.00 ± 9.38 | 3D Assay |
These results suggest that the compound is more effective in two-dimensional assays compared to three-dimensional models, highlighting its potential as a lead compound for further development in cancer therapeutics ( ).
The mechanism underlying the biological activity of this compound involves its interaction with DNA and other cellular targets. Studies have shown that benzimidazole derivatives can bind to DNA, particularly within the minor groove, influencing cellular processes such as replication and transcription ( ). The presence of functional groups in the compound enhances its ability to intercalate with DNA, potentially leading to apoptosis in cancer cells.
Case Studies
Recent literature has documented several case studies focusing on the synthesis and evaluation of similar compounds:
- Antimicrobial Evaluation : A study synthesized various benzimidazole derivatives and evaluated their antimicrobial properties against common pathogens, finding significant activity that supports the potential application of these compounds in treating infections ( ).
- Pharmacological Reviews : Comprehensive reviews have summarized the bioactivity of benzimidazole derivatives over the past decade, emphasizing their broad-spectrum pharmacological properties, including anticancer and antimicrobial effects ( ).
Q & A
Basic Research Question
- UV-Vis and Fluorescence Spectroscopy : Measure absorption/emission maxima (e.g., λabs ≈400 nm, λem ≈605 nm) in solvents like ethanol .
- Stokes Shift Calculation : Subtract λem from λabs (e.g., 105 nm in acidic conditions) .
- Quantum Yield : Compare integrated fluorescence intensity with a standard (e.g., rhodamine B in ethanol) using the formula Φ = Φref × (I/Iref) × (n²/nref²) .
How is the pH-sensitive behavior of this compound engineered for biological imaging applications?
Advanced Research Question
The benzimidazole moiety acts as a protonation site, enabling pH-dependent fluorescence:
- pKa Determination : Perform fluorescence titration in buffered solutions (pH 3–7) and fit data to the Henderson-Hasselbalch equation (reported pKa ≈4.14–4.73) .
- Cell Imaging : Incubate live cells with the probe (e.g., 10 µM for 30 minutes), then monitor lysosomal pH changes using ratiometric imaging (e.g., 488 nm excitation, 605/520 nm emission ratio) .
- Reversibility Testing : Alternate between acidic and neutral buffers to confirm signal recovery (>95% after 5 cycles) .
How can contradictions between computational and experimental data (e.g., NMR shifts or vibrational frequencies) be resolved?
Advanced Research Question
Discrepancies often arise from solvent effects or basis set limitations:
- Solvent Corrections : Re-run calculations with explicit solvent models (e.g., PCM) instead of gas-phase approximations .
- Basis Set Optimization : Test larger basis sets (e.g., 6-311+G(d,p)) for improved accuracy in electron correlation .
- Empirical Scaling : Apply scaling factors (≈0.96–0.98) to vibrational frequencies to align DFT predictions with experimental IR .
What experimental controls are critical for validating intracellular pH imaging results?
Advanced Research Question
- Lysosomal Co-Localization : Use LysoTracker Red (50 nM) to confirm probe localization (Pearson’s coefficient >0.8) .
- Autofluorescence Correction : Measure untreated cells under identical settings and subtract background .
- pH Calibration Curve : Generate in situ using ionophores (e.g., nigericin + high K⁺ buffers) across pH 3–7 .
How does catalyst choice (e.g., TiO₂ vs. homogeneous catalysts) impact synthesis efficiency?
Basic Research Question
- TiO₂ Nanoparticles : Offer recyclability (>5 cycles, ≈90% yield) and solvent-free conditions, reducing waste .
- Homogeneous Catalysts : May require polar aprotic solvents (e.g., DMF) but achieve faster reaction kinetics (e.g., 2 hours vs. 6 hours for TiO₂) .
- Characterization : Compare yields via HPLC and catalyst efficiency via Turnover Frequency (TOF) calculations .
How do structural modifications (e.g., substituents on benzimidazole) affect fluorescence properties?
Advanced Research Question
- Electron-Withdrawing Groups : Nitro or cyano substituents redshift emission (≈20 nm) by stabilizing the excited state .
- Conformational Rigidity : Restricting vinyl torsion (e.g., via steric hindrance) enhances quantum yield (e.g., Φ from 0.2 to 0.4) .
- Solvatochromism : Test in solvents of varying polarity (e.g., hexane vs. DMSO) to quantify dipole moment changes via Lippert-Mataga plots .
What strategies are used to compare photostability and reversibility with analogous probes?
Advanced Research Question
- Photobleaching Assay : Expose to UV light (365 nm, 10 mW/cm²) and track fluorescence decay over time (t1/2 >60 minutes for stable probes) .
- Reversibility Testing : Cycle between pH 4 and 7 buffers, measuring response time (<30 seconds for optimal probes) .
- Comparative Studies : Benchmark against commercial probes (e.g., BCECF) in parallel experiments .
How can conflicting pKa values reported in different studies be reconciled?
Advanced Research Question
- Buffer Composition : Ionic strength and counterions (e.g., KCl vs. NaCl) alter apparent pKa (adjust using Davies equation) .
- Measurement Technique : Compare potentiometric titration (accuracy ±0.05 pH) with fluorescence-based methods (prone to dye crowding artifacts) .
- Computational Validation : Use DFT-derived proton affinities to cross-check experimental pKa .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
